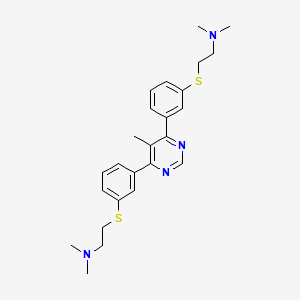
4,6-Bis-(3'((2''-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Industrial Production: The industrial production of 4,6-Bis-(3’((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine likely involves large-scale synthesis using optimized protocols. proprietary information and industrial processes are often confidential, making it challenging to provide precise details.
Análisis De Reacciones Químicas
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl rings can be replaced.
Other Transformations: Depending on the reaction conditions, additional transformations may occur.
Oxidation: Common oxidants include peroxides, chromates, or metal-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) can be employed.
Substitution: Various nucleophiles (e.g., amines, thiols) can replace functional groups.
Other Reactions: Acidic or basic conditions may facilitate specific transformations.
Major Products: The major products formed during these reactions depend on the specific reaction type and conditions. Detailed studies would be necessary to identify these products conclusively.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for designing novel organic molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its pharmacological properties.
Industry: Developing functional materials.
Mecanismo De Acción
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparación Con Compuestos Similares
While detailed comparisons are beyond the scope of this response, researchers often compare 4,6-Bis-(3’((2’'-(dimethylamino)ethyl)thio)phenyl)-5-methylpyrimidine with related compounds to understand its unique features.
Propiedades
Número CAS |
129224-96-0 |
|---|---|
Fórmula molecular |
C25H32N4S2 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
2-[3-[6-[3-[2-(dimethylamino)ethylsulfanyl]phenyl]-5-methylpyrimidin-4-yl]phenyl]sulfanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C25H32N4S2/c1-19-24(20-8-6-10-22(16-20)30-14-12-28(2)3)26-18-27-25(19)21-9-7-11-23(17-21)31-15-13-29(4)5/h6-11,16-18H,12-15H2,1-5H3 |
Clave InChI |
YORNPMGHYUTOAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN=C1C2=CC(=CC=C2)SCCN(C)C)C3=CC(=CC=C3)SCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


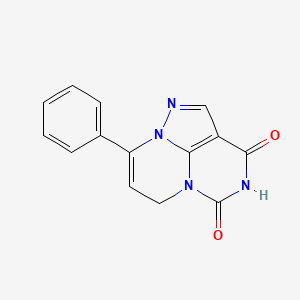
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)


![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
![Pyrimidine, 4,6-bis[4-fluoro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14276752.png)
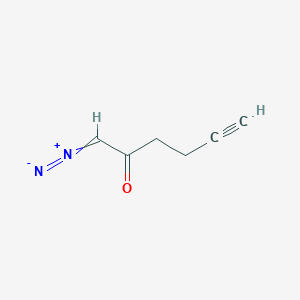

![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
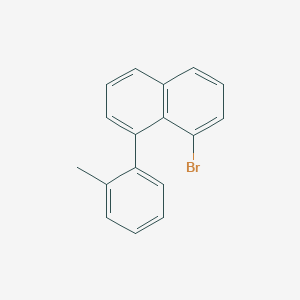
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![Silane, [(3,6-dihydro-2H-thiopyran-4-yl)oxy]trimethyl-](/img/structure/B14276810.png)
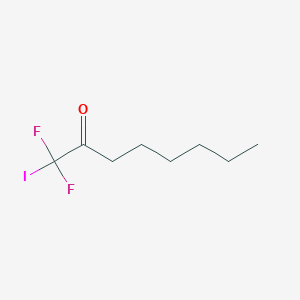
![Ethanone, 1-[4-[(6-bromohexyl)oxy]phenyl]-](/img/structure/B14276823.png)
